2-(6-oxopyridazin-1(6H)-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
CAS No.: 2034370-27-7
Cat. No.: VC4535474
Molecular Formula: C16H18N8O2
Molecular Weight: 354.374
* For research use only. Not for human or veterinary use.
![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide - 2034370-27-7](/images/structure/VC4535474.png)
Specification
CAS No. | 2034370-27-7 |
---|---|
Molecular Formula | C16H18N8O2 |
Molecular Weight | 354.374 |
IUPAC Name | 2-(6-oxopyridazin-1-yl)-N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |
Standard InChI | InChI=1S/C16H18N8O2/c25-15(11-23-16(26)4-3-7-18-23)17-10-14-20-19-12-5-6-13(21-24(12)14)22-8-1-2-9-22/h3-7H,1-2,8-11H2,(H,17,25) |
Standard InChI Key | PNNGUBWLGKKTCW-UHFFFAOYSA-N |
SMILES | C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)CN4C(=O)C=CC=N4)C=C2 |
Introduction
2-(6-oxopyridazin-1(6H)-yl)-N-((6-(pyrrolidin-1-yl)- triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is a complex organic compound with a molecular formula of C16H18N8O2 and a molecular weight of 354.37 g/mol. This compound features a pyridazinone ring, a pyrrolidine ring, and a triazolopyridazine moiety, making it a molecule of interest for researchers in medicinal chemistry and pharmacology due to its potential therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
-
Formation of the Pyridazinone Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
-
Introduction of the Pyrrolidine Ring: This involves the alkylation of the triazolopyridazine moiety with pyrrolidine derivatives.
-
Attachment of the Acetamide Moiety: This step involves the coupling of the pyridazinone ring with the triazolopyridazine intermediate using amide bond formation techniques.
Biological Activity and Potential Applications
The biological activity of 2-(6-oxopyridazin-1(6H)-yl)-N-((6-(pyrrolidin-1-yl)- triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide is attributed to its interaction with specific molecular targets such as enzymes or receptors. Preliminary studies suggest potential applications in areas like antimicrobial and antiviral therapies due to its complex structure and ability to modulate signaling pathways.
Comparison with Similar Compounds
Similar compounds include those with variations in the heterocyclic rings or substituents, such as:
-
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide: Features a piperidine sulfonyl group instead of a pyrrolidine ring.
-
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Contains a pyrrolidine sulfonyl group instead of a triazolopyridazine moiety.
Future Research Directions
Future research should focus on optimizing the synthesis of 2-(6-oxopyridazin-1(6H)-yl)-N-((6-(pyrrolidin-1-yl)- triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide and exploring its therapeutic potential through in vitro and in vivo studies. Additionally, computational modeling can help predict its interaction with biological targets, guiding further structural modifications to enhance its efficacy and specificity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume